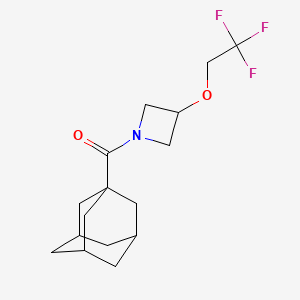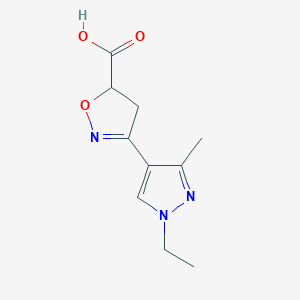
(3r,5r,7r)-Adamantan-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-Adamantan-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a derivative of Adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral drugs and other pharmaceuticals. The addition of the azetidine and trifluoroethoxy groups to the Adamantane scaffold has resulted in a compound with unique properties that may be useful in a variety of research applications.
Scientific Research Applications
Novel Anti-inflammatory Agents
A series of novel adamantane derivatives, specifically focusing on tetrahydropyrimidine–adamantane hybrids, were synthesized and evaluated for their anti-inflammatory activities. The study found certain compounds exhibiting excellent and promising anti-inflammatory activities. This suggests the potential use of adamantane derivatives in the development of new anti-inflammatory drugs (Kalita, Kaping, Nongkynrih, Singha, & Vishwakarma, 2015).
Drug Metabolism and Microsomal Epoxide Hydrolase Catalysis
Another study explored the metabolism of a spiro oxetane-containing compound, revealing insights into the enzymes that catalyze the biotransformation of oxetane moieties. The findings highlight the role of microsomal epoxide hydrolase in the hydration and ring opening of oxetane, which could have implications for understanding drug metabolism and designing more stable drug candidates (Li, Hayes, Grönberg, Berggren, Castagnoli, & Weidolf, 2016).
Structural and Molecular Interactions
Research on the interaction of nitrosochlorides and 1Н-azoles resulted in the formation of α-azolyl oximes of the adamantane series. This study provides valuable information on the conjugated 1,4-addition reactions involving nitrosoalkenes, which could be relevant for synthesizing new adamantane-based compounds with potential applications in various fields including medicinal chemistry (Krasnikov, Sidnin, Osyanin, & Klimochkin, 2014).
properties
IUPAC Name |
1-adamantyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO2/c17-16(18,19)9-22-13-7-20(8-13)14(21)15-4-10-1-11(5-15)3-12(2-10)6-15/h10-13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRAWRTJHCYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605147.png)
![Methyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2605149.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2605153.png)

![N-[(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2605156.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)
